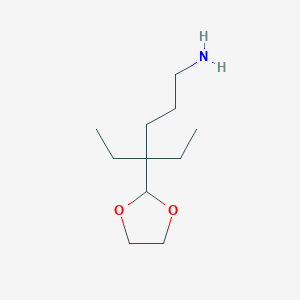

4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-4-ethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-11(4-2,6-5-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILIDFRKGLNAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCCN)C1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine is a compound derived from the dioxolane family, which has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dioxolan derivatives with appropriate alkyl amines. The general method follows:

- Formation of Dioxolane : The initial step involves the preparation of a dioxolane ring through the reaction of diols with aldehydes.

- Alkylation : The dioxolane is then reacted with an ethyl halide to introduce the ethyl group.

- Amine Formation : Finally, the compound is treated with an amine to yield this compound.

Pharmacological Properties

Research indicates that compounds in the dioxolane family exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that dioxolanes can possess significant antibacterial and antifungal properties. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 4-Ethylhexan-1-amine derivative | Moderate | Significant against C. albicans |

- Tranquilizing Effects : Some studies suggest that dioxolane derivatives may have tranquilizing effects, potentially useful in treating anxiety disorders .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Screening : A series of synthesized 1,3-dioxolanes were tested for their antimicrobial properties. Most compounds showed excellent antifungal activity against C. albicans, while some demonstrated significant antibacterial activity against S. aureus and P. aeruginosa .

- Pharmacological Evaluation : A study reported that certain dioxolane derivatives exhibited anti-hypertensive properties and influenced cardiovascular functions positively. These effects were attributed to their interaction with neurotransmitter systems .

Research Findings

Recent findings emphasize the diverse biological activities associated with dioxolane derivatives:

- Antioxidant Activity : Some studies have indicated that these compounds may also possess antioxidant properties, which could contribute to their therapeutic potential in various diseases .

- Enantiomeric Differences : The biological activity can vary significantly between enantiomers of dioxolanes, highlighting the importance of stereochemistry in drug design .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 201.31 g/mol. Its structure includes a 1,3-dioxolane ring, which is significant for its reactivity and interaction with other chemical species.

Tranquilizing Activity

Research has indicated that derivatives of 1,3-dioxolan-4-yl-alkyl amines, including 4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine, exhibit tranquilizing effects. These compounds have been shown to influence the central nervous system, making them potential candidates for developing new tranquilizers or anxiolytics. They are synthesized through reactions involving dioxolane derivatives and have demonstrated pharmacological activity in laboratory tests designed to assess their effects on nerve impulses and cardiovascular functions .

Synthesis of Guanidines

The compound serves as an intermediate in the synthesis of 1,3-dioxolan-4-yl-lower-alkylguanidines, which possess anti-hypertensive properties. The synthesis involves reacting the amine with thiopseudourea, leading to compounds that can modify physiological functions related to blood pressure regulation .

Coating Materials

This compound has been utilized in the development of branched poly(ethylene imine) that is functionalized with quaternary ammonium groups. This material exhibits unique adhesion properties suitable for coating negatively charged surfaces and shows bacteriostatic effects against Escherichia coli. Such properties make it valuable in biomedical applications where surface modification is critical.

Synthesis of Heterocycles

The compound can participate in various reactions leading to the formation of heterocyclic structures such as 2-oxazolidinones. The reaction of 5-methylene-1,3-dioxolan-2-one with different amines has been explored to produce 4-hydroxy-2-oxazolidinones, showcasing the versatility of dioxolane derivatives in synthesizing complex organic molecules.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-(1,3-Dioxolan-2-yl)-4-ethylhexan-1-amine, and how can intermediates be validated?

- Methodological Answer :

- Synthesis : Utilize nucleophilic addition to vinylarenes followed by cyclization with ethylene glycol derivatives. For example, geminal difunctionalization of vinyl precursors (e.g., styrene derivatives) with carbonyl electrophiles and ethylene glycol can yield the 1,3-dioxolane ring .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) combined with recrystallization in ethanol/water mixtures improves purity (>95%).

- Validation : Confirm intermediates via H/C NMR (e.g., dioxolane proton signals at δ 4.0–5.0 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Use accelerated stability testing (40–80°C, pH 1–13) with HPLC monitoring. For example, prepare buffered solutions (HCl/NaOH), incubate samples, and quantify degradation products at intervals (0, 7, 14 days) .

- Key Metrics : Track dioxolane ring integrity via FT-IR (C-O-C stretching at 1050–1150 cm) and NMR to detect hydrolysis byproducts (e.g., diols or ketones) .

Q. What spectroscopic techniques are most effective for characterizing this amine’s stereochemistry and conformation?

- Methodological Answer :

- NMR : H-H COSY and NOESY to resolve ethylhexyl chain conformations and dioxolane ring substituent orientations .

- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) provides absolute stereochemistry and bond angles, critical for structure-activity studies .

Advanced Research Questions

Q. What pharmacological targets are plausible for this compound, given its dioxolane-amine scaffold?

- Methodological Answer :

- Target Prediction : Use molecular docking (AutoDock Vina) against GPCRs (e.g., serotonin receptors) due to structural similarity to psychoactive amines. Validate via in vitro binding assays (e.g., radioligand displacement) .

- Metabolic Stability : Assess hepatic microsome incubation (human/rat) with LC-MS/MS to measure CYP450-mediated oxidation of the dioxolane ring .

Q. How can environmental persistence and ecotoxicity of this compound be systematically evaluated?

- Methodological Answer :

- Fate Studies : Use OECD 307 guidelines (aerobic soil metabolism) to measure half-life in loamy soil. Monitor degradation via LC-HRMS and identify metabolites (e.g., ethylhexanoic acid derivatives) .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays (OECD 201) to quantify aquatic risks .

Q. What analytical challenges arise in quantifying trace amounts of this amine in biological matrices?

- Methodological Answer :

- Sample Preparation : Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance HPLC-UV detection (λ = 254 nm). Validate recovery rates (>85%) in plasma/brain homogenates .

- Sensitivity : Use UPLC-MS/MS (MRM mode) with a detection limit of 0.1 ng/mL, optimizing ionization (ESI+) and collision energy .

Q. How can computational modeling resolve contradictions in reported structure-activity relationships (SAR) for dioxolane-amine derivatives?

- Methodological Answer :

- SAR Analysis : Apply QSAR models (e.g., CoMFA) using descriptors like logP, molar refractivity, and H-bond donor capacity. Cross-validate with in vitro data to reconcile discrepancies .

- Free Energy Perturbation (FEP) : Simulate ligand-receptor binding dynamics (e.g., with Schrödinger Suite) to explain paradoxical activity trends across homologs .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.